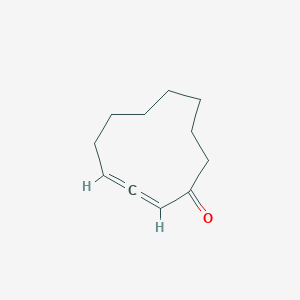

Cycloundeca-2,3-dien-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62156-40-5 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

InChI |

InChI=1S/C11H16O/c12-11-9-7-5-3-1-2-4-6-8-10-11/h5,9H,1-4,6,8,10H2 |

InChI Key |

UIURBRCDDNPYKR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC=C=CC(=O)CCC1 |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Transformative Pathways of Cycloundeca 2,3 Dien 1 One

Addition Reactions to the Allene (B1206475) System (C2=C3=C4)

The allene functionality in Cycloundeca-2,3-dien-1-one possesses two perpendicular π-bonds, each offering a face for chemical reactions. The presence of the electron-withdrawing carbonyl group at C1 significantly influences the electron density of these bonds, rendering the C3=C4 bond more electron-rich and nucleophilic compared to the C2=C3 bond.

Electrophilic additions to allenic ketones are governed by the differential electronic properties of the two double bonds. nih.govscispace.com The carbonyl group deactivates the proximal double bond (C2=C3) towards electrophilic attack. Consequently, electrophiles (E⁺) preferentially react with the more distant, more nucleophilic double bond (C3=C4). nih.gov This interaction typically forms a stabilized vinyl cation intermediate at C3, which is then trapped by a nucleophile (Nu⁻).

The regioselectivity of this process is highly predictable, with the electrophile adding to the central carbon of the allene system (C3) is also possible but generally less favored due to the formation of a less stable carbocation. The reaction with an electrophile like bromine (Br₂) is expected to proceed via initial attack on the C3=C4 bond, leading to a bromonium ion intermediate, followed by nucleophilic attack to yield a di-substituted product. The precise stereochemical outcome would be influenced by the conformation of the flexible eleven-membered ring.

Table 1: Regioselectivity in Electrophilic Addition to Allenic Ketones

| Electrophile (E⁺) | Nucleophile (Nu⁻) | Expected Major Product Structure | Regioselectivity |

|---|---|---|---|

| H⁺ | Cl⁻ | 4-chloro-cycloundec-3-en-1-one | Attack at C4 |

| Br⁺ | Br⁻ | 3,4-dibromo-cycloundec-2-en-1-one | Attack at C3=C4 |

Note: This table represents predicted outcomes based on established principles of allenic ketone reactivity, as specific experimental data for this compound is not extensively documented.

Nucleophilic additions to allenic ketones can occur via two primary pathways: a 1,2-addition to the carbonyl carbon (C1) or a conjugate (1,4- or 1,6-) addition across the π-system. Softer nucleophiles, such as organocuprates, favor conjugate addition, which is a vinylogous Michael-type reaction. ucalgary.cachemistrysteps.com The attack can occur at the central carbon (C3) or at the terminal carbon (C4). For allenic ketones, the 1,4-addition (attack at C3) is less common. The most prevalent pathway is a 1,6-addition, where the nucleophile attacks the C4 position, leading to the formation of a stable enolate intermediate. chem-station.com

The stereochemical outcome of these additions is highly dependent on the incoming nucleophile, the reaction conditions, and the substrate's conformation. libretexts.orglibretexts.org The approach of the nucleophile to one of the two faces of the C3=C4 double bond will determine the configuration of the newly formed stereocenter at C4. For cyclic systems, the existing ring conformation can create a facial bias, leading to diastereoselective transformations.

Table 2: Stereochemical Outcomes in Nucleophilic Addition to Allenic Ketones

| Nucleophile | Type of Addition | Expected Product | Stereochemical Consideration |

|---|---|---|---|

| R₂CuLi (Gilman Reagent) | 1,6-Conjugate Addition | 4-alkyl-cycloundec-2-en-1-one | Diastereoselective, dependent on ring conformation and cuprate (B13416276) structure. chem-station.com |

| RSH (Thiol) | 1,6-Conjugate Addition | 4-(alkylthio)-cycloundec-2-en-1-one | Formation of a new stereocenter at C4. |

Note: This table illustrates general reactivity patterns. The specific stereochemical outcomes for the cycloundecane (B11939692) system require detailed experimental investigation.

Functional Group Interconversions and Derivatization

Modification of the Allene and Ketone Units

While specific documented research on the reactivity of this compound is limited, its chemical behavior can be inferred from the known reactions of cyclic allenes and ketones. The strained nature of the allene in an eleven-membered ring is expected to be a key driver of its reactivity, making it susceptible to various additions and cycloadditions. The ketone functionality, in turn, offers a handle for a range of nucleophilic additions and derivatizations.

The allene moiety, with its two orthogonal pi systems, can undergo a variety of transformations. Electrophilic additions are anticipated to proceed readily, with the regioselectivity being influenced by the electronic and steric environment. For instance, reactions with halogens or protic acids would likely lead to the formation of functionalized cycloundecenone derivatives. Furthermore, the strained allene is a prime candidate for cycloaddition reactions. It can participate as a 2π component in [2+2] and [4+2] cycloadditions with various dienophiles and dienes, respectively, offering pathways to complex bicyclic and tricyclic systems. The stereochemical outcome of these reactions would be of significant interest, potentially being controlled by the conformation of the eleven-membered ring.

The ketone unit of this compound provides a complementary site for chemical modification. Standard carbonyl chemistry, such as reduction with hydride reagents, would yield the corresponding cycloundecadienol. Grignard and organolithium reagents are expected to add to the carbonyl group, leading to tertiary alcohols. The enolate chemistry of the ketone could also be exploited. Deprotonation at the α-position would generate an enolate that could be alkylated or used in aldol-type reactions, allowing for the introduction of substituents on the carbon framework.

The combination of the allene and ketone functionalities also opens up the possibility of tandem or sequential reactions, where an initial transformation at one site influences the reactivity of the other. For example, the reduction of the ketone to an alcohol could alter the steric environment around the allene, potentially influencing the facial selectivity of subsequent cycloaddition reactions.

Regiospecific and Stereospecific Transformations of Derivatives (e.g., Zerumbone derivatives)

In contrast to the parent compound, the chemical transformations of its derivatives, particularly those of the natural product Zerumbone, have been extensively studied. Zerumbone, a crystalline monocyclic sesquiterpene, possesses a cycloundecatrienone framework and has served as a versatile starting material for the synthesis of a wide range of structurally diverse compounds. The reactions of Zerumbone derivatives are often characterized by high degrees of regioselectivity and stereospecificity, governed by the inherent conformational biases of the eleven-membered ring and the electronic nature of the conjugated system.

A notable area of investigation has been the regioselective (3+2) cycloaddition reactions of Zerumbone. rsc.orgrsc.org For instance, the reaction with nitrile oxides and azomethine ylides has been shown to occur selectively at the C10-C11 double bond, leaving the C2-C3 double bond of the α,β-unsaturated ketone untouched. rsc.orgrsc.org This selectivity is attributed to the electronic and steric differences between the two double bonds.

Furthermore, conjugate additions to the α,β-unsaturated ketone system of Zerumbone derivatives proceed with high regio- and stereospecificity. The reaction of Zerumbone and its 6,7-epoxide with ammonia (B1221849) and dimethylamine (B145610) affords monoamines with a specific relative configuration at C2 and C3. researchgate.net These reactions are thermodynamically controlled, leading to the formation of a single diastereomer. researchgate.net

Epoxidation of the isolated double bond at C6-C7 in Zerumbone is another example of a highly regioselective transformation. researchgate.net This selectivity is driven by the higher electron density and lower steric hindrance of this double bond compared to the conjugated ones. The resulting epoxides are valuable intermediates for further functionalization.

The following tables summarize some of the key regiospecific and stereospecific transformations of Zerumbone derivatives:

| Reaction Type | Reagents and Conditions | Product(s) | Selectivity | Reference |

| (3+2) Cycloaddition | Nitrile Oxides, Azomethine Ylides | Isoxazolines, Spiro-pyrrolizidino-oxindoles | Regioselective for C10-C11 double bond | rsc.orgrsc.org |

| Conjugate Amination | Ammonia, Dimethylamine | Monoamines | Regio- and stereospecific at C2 and C3 | researchgate.net |

| Epoxidation | m-CPBA | 6,7-Epoxide | Regioselective for the isolated double bond | researchgate.net |

These examples underscore the rich and predictable reactivity of Zerumbone derivatives, making them valuable scaffolds in natural product synthesis and medicinal chemistry. The ability to control the regio- and stereochemical outcome of these transformations is crucial for the generation of complex and well-defined molecular architectures.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Cycloundeca-2,3-dien-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental insights into the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms.

¹H NMR: The proton NMR spectrum is used to identify the number of unique proton environments and their neighboring protons through spin-spin coupling. In a hypothetical spectrum for this compound, distinct signals would be expected for the protons on the allenic double bond, the protons on the carbons alpha to the carbonyl group, and the series of methylene (B1212753) (CH₂) protons that constitute the remainder of the eleven-membered ring. The allenic protons would typically appear in the range of δ 4.5-5.5 ppm, while the protons alpha to the ketone would be deshielded and found around δ 2.2-2.8 ppm. The remaining aliphatic protons would produce a complex set of overlapping signals in the δ 1.2-2.0 ppm region.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. docbrown.info For this compound, with its C₁₁H₁₆O formula, key diagnostic signals would confirm the presence of the core functional groups. The carbonyl carbon (C=O) of the ketone is expected to have a chemical shift in the δ 190-210 ppm range. The allene (B1206475) functionality would be characterized by three distinct carbon signals: a central sp-hybridized carbon (C=C=C) with a highly deshielded shift around δ 200-215 ppm, and two terminal sp²-hybridized carbons (C=C=C) appearing in the δ 75-95 ppm range. The remaining eight aliphatic (CH₂) carbons of the ring would produce signals in the upfield region of the spectrum, typically between δ 20-40 ppm.

Table 1: Expected ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ketone | C=O | 190 - 210 |

| Allene | C=C =C (central) | 200 - 215 |

| Allene | C =C=C (terminal) | 75 - 95 |

| Aliphatic | -CH₂- | 20 - 40 |

While 1D NMR identifies the pieces of the puzzle, 2D NMR experiments show how they are connected. emerypharma.com

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds. youtube.com For this compound, COSY would be used to trace the proton-proton connectivities along the aliphatic chain, confirming the sequence of the methylene groups within the large ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This allows for the unambiguous assignment of each carbon atom that bears protons, linking the ¹H and ¹³C spectral data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular structure by revealing correlations between protons and carbons that are separated by two or three bonds. youtube.com Key HMBC correlations would include those from the protons on the carbon alpha to the ketone (C11) to the carbonyl carbon (C1), and from the protons on the carbon adjacent to the allene (C4) to the terminal allenic carbons (C2 and C3). These long-range correlations confirm the placement of the functional groups within the ring structure.

ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. For a flexible medium-ring compound like this compound, ROESY or NOESY data is vital for determining the molecule's preferred three-dimensional conformation in solution.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing essential information about a compound's molecular weight and elemental composition.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₁₁H₁₆O), the calculated monoisotopic mass is 164.120115 Da. An HRMS measurement confirming this exact mass would provide strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium adducts [M+Na]⁺, with minimal fragmentation. youtube.comnist.gov For this compound, an ESI-MS spectrum would be expected to show a prominent peak at m/z 165.1279 (for [C₁₁H₁₆O+H]⁺), confirming the molecular weight of 164. Further analysis using tandem mass spectrometry (MS/MS) could induce fragmentation, providing structural clues by identifying characteristic neutral losses (e.g., loss of CO, ethylene) from the parent ion.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations (e.g., Allene and Ketone)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would be dominated by two highly characteristic absorption bands:

Allene (C=C=C) Stretch: The cumulative double bonds of the allene group give rise to a sharp, and typically strong, absorption band in a relatively uncongested region of the spectrum, generally around 1950-1960 cm⁻¹. This peak is a definitive indicator of the allene functionality.

Ketone (C=O) Stretch: The carbonyl group of the ketone produces a very strong and sharp absorption. pressbooks.pub For an α,β-unsaturated ketone, conjugation lowers the stretching frequency compared to a saturated ketone. orgchemboulder.com Therefore, the C=O stretch for this compound is expected in the range of 1670-1690 cm⁻¹. The exact position can also be influenced by the ring strain of the eleven-membered ring. libretexts.org

Other expected bands would include C-H stretching vibrations from the sp²-hybridized carbons of the allene (around 3050-3150 cm⁻¹) and the sp³-hybridized carbons of the aliphatic chain (just below 3000 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Allene | C=C=C Asymmetric Stretch | 1950 - 1960 | Medium-Strong |

| Ketone | C=O Stretch | 1670 - 1690 | Strong |

| Alkene (Allene) | =C-H Stretch | 3050 - 3150 | Medium |

| Alkane | -C-H Stretch | 2850 - 2960 | Medium-Strong |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Configurational and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and energetics of Cycloundeca-2,3-dien-1-one. These theoretical methods provide a window into the molecule's preferred shapes and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Landscapes and Strain Energy

The eleven-membered ring of this compound allows for considerable conformational flexibility. nih.govprinceton.edu Computational studies using ab initio and Density Functional Theory (DFT) methods are essential to map out its complex potential energy surface. DFT calculations, particularly with functionals like B3LYP, are commonly used to estimate strain energies in cyclic systems by employing isodesmic and homodesmic equations. researchgate.netresearchgate.net

| Compound | Ring Size | Calculated Strain Energy (kcal/mol) |

|---|---|---|

| 1,2-Cyclohexadiene | 6 | 32 |

| 1,2-Cycloheptadiene | 7 | 14 |

| 1,2-Cyclooctadiene | 8 | 5 |

| 1,2-Cyclononadiene | 9 | 2 |

| 1,2-Cyclodecadiene | 10 | ~16 |

Data sourced from analogous systems to illustrate trends. researchgate.net

Energetic Analysis of Isomeric and Diastereomeric Forms, Including Allene (B1206475) Chirality

A key structural feature of this compound is the presence of a chiral axis along the C2=C3=C4 allene moiety. masterorganicchemistry.com Provided the substituents on the terminal carbons of the allene are different (which is the case here, with C1=O on one side and the remainder of the ring on the other), the molecule will be chiral. masterorganicchemistry.com This axial chirality leads to the existence of enantiomers. youtube.com

Quantum chemical calculations are crucial for determining the relative energies of different diastereomers that may arise from other stereocenters in substituted derivatives, and for calculating the energy barrier for the racemization of the allene. For smaller, more strained cyclic allenes, this barrier is lower. researchgate.net However, in a flexible eleven-membered ring, the barrier is expected to be substantial, leading to configurationally stable enantiomers at room temperature. DFT and ab initio methods can compute the relative energies of these isomers to a high degree of accuracy, typically within a few kcal/mol, allowing for the prediction of the thermodynamically favored forms. nih.gov

Molecular Modeling of Reactivity and Reaction Mechanisms

Computational modeling is a powerful tool for predicting the reactivity of this compound and elucidating the detailed mechanisms of its transformations.

Transition State Characterization for Key Synthetic and Transformative Pathways

Understanding chemical reactions at a molecular level requires the characterization of transition states, which are the highest energy points along a reaction coordinate. mit.edu Computational methods, particularly DFT, are used to locate and characterize the geometry and energy of these fleeting structures. nih.gov For this compound, this could involve modeling reactions such as nucleophilic attack at the carbonyl carbon (C1) or the central allene carbon (C3), or cycloaddition reactions across the allene's double bonds. mdpi.comacs.org

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. nih.gov For example, modeling the addition of a nucleophile would involve identifying the transition state for the formation of the new bond, providing insights into stereoselectivity and potential side reactions. researchgate.net

Application of Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) offers a framework for understanding chemical reactivity based on the analysis of the electron density. rsc.orgresearchgate.net This theory has been successfully applied to study cycloaddition reactions involving strained allenes. rsc.orgresearchgate.net

In the context of this compound, MEDT can be used to analyze its participation in reactions like [3+2] cycloadditions. The theory posits that the strain in the cyclic allene can alter its reactivity, making it behave more like a radical species. rsc.orgresearchgate.net An analysis of the conceptual DFT indices (e.g., electrophilicity, nucleophilicity) and the electron localization function (ELF) would reveal the polar or non-polar nature of the reaction and predict its regioselectivity and stereoselectivity. rsc.orgresearchgate.netacs.org For instance, MEDT studies on the reaction of nitrones with strained allenes have shown that the reaction proceeds via a non-concerted, two-stage, one-step mechanism, a pathway that could be explored for this compound. rsc.orgresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry plays a vital role in predicting spectroscopic properties, which is invaluable for structure elucidation and for confirming the identity of synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) spectra is a particularly powerful application. nih.govd-nb.infogithub.io

Synthesis and Investigation of Cycloundeca 2,3 Dien 1 One Derivatives and Analogues

Design and Synthesis of Functionalized Cycloundeca-2,3-dien-1-one Structures

The synthesis of medium-sized rings containing an allenic ketone functionality, such as this compound, presents a unique challenge in organic chemistry due to ring strain and the reactivity of the allene (B1206475) moiety. While a direct, documented synthesis of the parent compound is not prevalent in readily available literature, its structure can be approached through established methodologies for creating cyclic ketones and functionalized allenes.

One plausible strategy involves the ring-opening of a strained precursor. For instance, a bicyclic system containing a cyclopropyl (B3062369) or cyclobutyl ring fused to a larger ring could be induced to open, generating the allenic system. An alternative and more versatile approach is the intramolecular cyclization of a suitable acyclic precursor. Ring-closing metathesis (RCM) is a powerful tool for forming rings of various sizes, including 11-membered rings. A hypothetical precursor, an acyclic enyne, could be cyclized using a Grubbs or Schrock catalyst, followed by isomerization of the resulting conjugated diene to the desired allene.

Functionalization of the cycloundecane (B11939692) ring can be achieved by using substituted precursors in these synthetic routes. Introducing functional groups on the acyclic chain before cyclization allows for the creation of a diverse library of derivatives. For example, alkyl, aryl, or heteroatom-containing side chains can be incorporated to modulate the electronic and steric properties of the final molecule.

A proposed synthetic approach could involve the following key steps:

Precursor Synthesis: Construction of a linear carbon chain with a terminal alkyne at one end and an alkene at the other, with a ketone functionality at the appropriate position and any desired functional groups (R) along the chain.

Ring-Closing Metathesis (RCM): Application of a ruthenium-based catalyst (e.g., Grubbs catalyst) to the dienyne precursor to facilitate the formation of the 11-membered ring. This reaction is known for its tolerance of various functional groups.

Isomerization/Functionalization: Conversion of the resulting cyclic enyne or diene into the target allenic ketone. This could be achieved through base- or acid-catalyzed isomerization or through a sequence of addition and elimination reactions.

Below is a table of potential functionalized derivatives and the synthetic strategies that could be employed for their synthesis.

| Derivative Name | Functional Group (R) | Potential Synthetic Strategy | Key Precursor |

| 8-Methylthis compound | Methyl (-CH₃) | RCM of a methylated dienyne precursor. | A dienyne with a methyl group on the carbon chain. |

| 8-Phenylthis compound | Phenyl (-C₆H₅) | RCM followed by Suzuki or Stille coupling. | A halogenated cyclic precursor for cross-coupling. |

| 8-Hydroxythis compound | Hydroxyl (-OH) | RCM with a protected hydroxyl group, followed by deprotection. | A dienyne with a silyl-protected alcohol. |

Exploration of Related Cyclic Unsaturated Ketones (e.g., cycloundeca-2,8-dien-1-one (B14203891), cycloundecatrienones)

The study of related unsaturated cycloundecane ketones provides valuable insights into the properties and reactivity of this class of medium-sized rings. Notable examples include cycloundeca-2,8-dien-1-one and various cycloundecatrienones, such as the naturally occurring compound Zerumbone.

Cycloundeca-2,8-dien-1-one is an isomer of the parent structure, featuring two non-conjugated double bonds within the 11-membered ring. The synthesis of such dienones can be effectively achieved through modern synthetic methods like Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org This approach involves the cyclization of an acyclic precursor containing two terminal alkene groups. The stereochemistry of the double bonds (E/Z) can often be controlled by the choice of catalyst and reaction conditions.

Cycloundecatrienones are another important subclass, with Zerumbone being a prominent example. Zerumbone, or (2E,6E,10E)-2,6,10-trimethylcycloundeca-2,6,10-trien-1-one, is a sesquiterpenoid found in the rhizomes of wild ginger. Its structure contains an α,β-unsaturated ketone system, which is a key feature for its biological activity. The biosynthesis of Zerumbone proceeds from α-humulene. The presence of three double bonds and a ketone functionality within the 11-membered ring makes it a versatile starting material for further chemical modifications.

The table below compares the structural features of these related cyclic unsaturated ketones.

| Compound Name | Molecular Formula | Key Structural Features | Synthetic Approach |

| This compound | C₁₁H₁₄O | Allene, Ketone, 11-membered ring | Proposed: Intramolecular cyclization, RCM |

| Cycloundeca-2,8-dien-1-one | C₁₁H₁₆O | Two non-conjugated C=C bonds, Ketone, 11-membered ring | Ring-Closing Metathesis (RCM) |

| Zerumbone (a cycloundecatrienone) | C₁₅H₂₂O | Three C=C bonds (one in conjugation with ketone), 11-membered ring | Isolation from natural sources, Biosynthesis |

Cycloundecane Scaffolds in Complex Molecule Synthesis (e.g., Zerumbone and its derivatives)

The 11-membered cycloundecane ring, particularly as found in Zerumbone, serves as a valuable scaffold for the synthesis of more complex and biologically active molecules. The unique arrangement of functional groups in Zerumbone—an α,β-unsaturated ketone and two additional isolated double bonds—provides multiple reactive sites for chemical modification.

Researchers have utilized Zerumbone as a starting material to generate diverse molecular architectures. The α,β-unsaturated ketone system is a Michael acceptor, making it susceptible to conjugate addition reactions. This has been exploited to introduce various thiol-containing moieties, leading to novel derivatives with enhanced cytotoxic activities against cancer cell lines. drughunter.com

Furthermore, the ketone functionality can be transformed into an oxime, which can then undergo a Beckmann rearrangement to produce a 12-membered lactam ring, known as azazerumbone. These azazerumbone derivatives have been shown to possess significant biological properties and can be further functionalized through N-alkylation and acylation to create conjugates with other bioactive molecules. openstax.orgdocumentsdelivered.com The synthesis of these derivatives often involves multi-step procedures, highlighting the versatility of the cycloundecane scaffold.

The research findings on Zerumbone derivatives are summarized in the table below.

| Starting Material | Reaction Type | Resulting Scaffold/Derivative | Investigated Application |

| Zerumbone | Conjugate addition with thiols | Thiol-functionalized cycloundecenones | Anticancer |

| Zerumbone | Oximation, Beckmann rearrangement | Azazerumbone (12-membered lactam) | Antimutagenic, Anticancer |

| Azazerumbone | N-alkylation, Acylation, Click reaction | Conjugates with other bioactive molecules (e.g., DHA) | Anticancer |

Synthesis and Properties of Heteroatom-Containing Cycloundecane Analogues

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the cycloundecane skeleton leads to a class of compounds with potentially novel chemical and biological properties. The synthesis of these hetero-analogues often requires specialized strategies to construct the large, flexible ring system.

Aza-cycloundecane derivatives (containing nitrogen) can be synthesized through methods like the aza-Robinson annulation, which can be adapted for larger ring systems, or through ring-closing metathesis of precursors containing nitrogen atoms. For instance, the reaction of p-toluenesulfonamide (B41071) with α,ω-dihalides or α,ω-ditosylates is a general method for producing cyclic aza compounds of various ring sizes. youtube.com More complex, polycyclic aza-undecane systems have also been synthesized, demonstrating the feasibility of incorporating nitrogen into this framework. wikipedia.orgorganic-chemistry.org

Oxa-cycloundecane analogues (containing oxygen) are another important class. The synthesis of medium-sized oxacycles can be challenging but can be achieved through various cyclization strategies, including intramolecular conjugate additions and ring-closing metathesis. As with their aza-counterparts, complex oxa-pentacycloundecane derivatives have been successfully synthesized, indicating that the undecane (B72203) framework can accommodate oxygen atoms. wikipedia.orgorganic-chemistry.org

Thia-cycloundecane analogues (containing sulfur) are less common but can be prepared using similar cyclization principles. The synthesis of sulfur-containing heterocycles, such as thiadiazoles, often involves the cyclization of linear precursors with appropriate sulfur-containing reagents. These methods could potentially be adapted for the synthesis of 11-membered thia-cycloundecanes.

The following table summarizes synthetic approaches for incorporating different heteroatoms into cyclic structures, with potential applicability to the cycloundecane ring.

| Heteroatom | Class of Compound | General Synthetic Method | Example Reference |

| Nitrogen (N) | Aza-cycloundecane | Reaction of tosylamides with dihalides/ditosylates | youtube.com |

| Oxygen (O) | Oxa-cycloundecane | Intramolecular conjugate addition, RCM | |

| Sulfur (S) | Thia-cycloundecane | Cyclization with sulfur-containing reagents (e.g., thiosemicarbazide) |

Applications in Advanced Synthetic Organic Chemistry and Materials Science

Utility as Chiral Building Blocks and Synthetic Intermediates for Complex Molecular Architectures

No specific research is available on the use of Cycloundeca-2,3-dien-1-one as a chiral building block or a synthetic intermediate in the construction of complex molecular architectures.

Role in Ligand Design for Organometallic Chemistry and Catalysis

There is no available data documenting the chelation properties of this compound with transition metals.

Specific catalytic applications of this compound in organic transformations have not been reported in the scientific literature.

Exploration in Polymer and Advanced Materials Science

There is no information to support the exploration of this compound as a monomer candidate for specialty polymers or copolymers.

The development of materials with tunable properties specifically derived from this compound motifs has not been documented.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes for Stereospecific Allene-Ketone Formation

The synthesis of medium-sized rings (8-12 atoms) is a well-known challenge in organic chemistry due to unfavorable entropic and enthalpic factors. The additional incorporation of a strained, axially chiral allene (B1206475) moiety into a cycloundecanone (B1197894) framework presents a formidable synthetic hurdle. Future research must therefore focus on developing novel, efficient, and sustainable methods that provide precise control over the stereochemistry of the allene.

Key research objectives in this area should include:

Catalytic Asymmetric Methodologies: A primary goal is the development of catalytic routes that can construct the chiral allene in an enantioselective manner. acs.org Transition-metal catalysis (e.g., using palladium, copper, or gold complexes) and organocatalysis have shown significant promise in the synthesis of chiral allenes from acyclic precursors. dntb.gov.uarsc.org Future work could focus on intramolecular cyclization strategies of highly functionalized linear precursors, where the metal catalyst not only facilitates ring closure but also controls the axial chirality of the newly formed allene.

Ring-Expansion Strategies: An alternative and promising approach involves the expansion of smaller, more readily accessible cyclic precursors. rsc.org For instance, a nine- or ten-membered ring could undergo a catalyzed ring expansion, driven by the relief of ring strain or the formation of a stable product, to furnish the eleven-membered carbocycle. rsc.org Methods such as radical-mediated ring expansions could be explored to introduce the necessary functionality concurrently.

Stereospecific Central-to-Axial Chirality Transfer: Recent advances in allene synthesis have demonstrated the ability to transfer stereochemical information from a point-chiral center in a precursor to the chiral axis of the allene product. doi.org Research could be directed towards synthesizing an enantiopure cycloundecanone derivative containing a suitable precursor group (e.g., a propargylic alcohol or a β-ketosulfone) that can undergo a stereospecific elimination or rearrangement to form the desired allene with high fidelity. doi.orgresearchgate.net This approach would leverage the well-established chemistry of ketones to build a chiral center that then directs the formation of the axially chiral allene.

Sustainable and Green Chemistry Approaches: Emphasis should be placed on developing synthetic routes that adhere to the principles of green chemistry. This includes the use of visible-light-promoted photoredox catalysis to construct allenes under mild conditions, minimizing the use of stoichiometric reagents, and designing atom-economical reaction cascades that build molecular complexity rapidly. rsc.org

The table below summarizes and compares potential future synthetic strategies for accessing Cycloundeca-2,3-dien-1-one.

| Synthetic Strategy | Potential Precursor Type | Key Transformation | Potential Advantages | Anticipated Challenges |

|---|---|---|---|---|

| Asymmetric Intramolecular Cyclization | Acyclic alkyne-aldehyde or alkyne-halide | Transition-metal catalyzed cyclization (e.g., Pd, Au, Ni) | Direct access to the core structure; potential for high enantioselectivity. acs.org | Competition with polymerization; control of macrocyclization vs. side reactions. |

| Radical-Mediated Ring Expansion | Functionalized 9- or 10-membered cyclic ketone | Radical-triggered 1,2- or 1,5-migration | Access to strained systems; good functional group tolerance. rsc.org | Control of regioselectivity; potential for undesired radical rearrangements. |

| Stereospecific Elimination | Chiral propargylic alcohol or β-ketosulfone on a cycloundecane (B11939692) ring | SN2' displacement or base-mediated elimination | High stereochemical control via central-to-axial chirality transfer. doi.org | Multi-step synthesis of the chiral precursor; potential for competing elimination pathways. |

| Generation and Trapping of Strained Allene | Cyclic vinyl triflate precursor | Fluoride-induced elimination and intramolecular trapping | Access to highly strained systems under mild conditions. nih.govcaltech.edu | Requires a carefully designed precursor for intramolecular trapping; potential for dimerization. |

Investigation of Novel Reactivity Modes Driven by Ring Strain and Allene Functionality

The convergence of ring strain and the unique electronic properties of the allene functional group in this compound suggests a rich landscape for discovering novel chemical transformations. The significant deviation of the allene's central carbon from its ideal 180° geometry induces strain, which can be harnessed as a thermodynamic driving force for reactions. nih.gov Future research should systematically investigate the reactivity of this system, focusing on transformations that are not readily accessible with unstrained or acyclic analogues.

Potential avenues for exploration include:

Pericyclic Reactions: The strained allene is a prime candidate for participation in a variety of pericyclic reactions. Its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are expected to be significantly altered compared to a linear allene. This could lead to enhanced reactivity and altered selectivity in cycloaddition reactions. Investigations into [4+2], [3+2], and [2+2] cycloadditions with various partners (dienes, nitrones, alkenes) could provide rapid access to complex, polycyclic molecular architectures. caltech.edu The stereochemical outcome of these reactions, transferring the allene's axial chirality to new point-chiral centers, would be of particular interest.

Transannular Reactions: The flexibility of the eleven-membered ring may allow for proximity between the allene or ketone functionalities and other parts of the ring. This could facilitate novel transannular reactions, such as hydride shifts or cyclizations, potentially triggered by acid, base, or light. These reactions could lead to the formation of intricate bicyclic or bridged ring systems in a single, highly efficient step.

Metal-Catalyzed Transformations: The strained C=C bonds of the allene could serve as excellent ligands for transition metals. Research into metal-catalyzed reactions, such as hydrofunctionalization, carbometalation, or cycloisomerization, could unlock unique reactivity. For example, a palladium- or rhodium-catalyzed reaction could lead to a controlled ring contraction or rearrangement, providing access to different ring systems. The interaction of the ketone's carbonyl group as a directing or coordinating group in these transformations could also be explored to control regioselectivity.

Nucleophilic and Electrophilic Additions: The strain-induced deformation of the allene's π-orbitals may lead to unusual regioselectivity in both nucleophilic and electrophilic additions. Systematic studies with a range of nucleophiles and electrophiles would be essential to map this reactivity. For instance, the addition of organocuprates or the epoxidation of the allene could proceed with selectivities that differ markedly from those of unstrained allenes, providing new synthetic tools.

The table below outlines potential novel reaction pathways for this compound.

| Reactivity Mode | Reactant Type | Potential Product Class | Key Driving Force | Research Goal |

|---|---|---|---|---|

| [4+2] Cycloaddition | Dienes (e.g., Furan (B31954), Cyclopentadiene) | Fused or Bridged Polycycles | Relief of allene strain | Access complex sp³-rich scaffolds stereospecifically. nih.gov |

| Transannular Ene Reaction | Intramolecular C-H bond | Bicyclic Alcohols | Ring strain and conformational proximity | Develop cascade reactions for rapid complexity generation. |

| Palladium-Catalyzed Carbocyclization | Organoboron or organotin reagents | Functionalized Bicyclic Systems | Formation of stable C-C bonds | Explore controlled skeletal rearrangements. |

| Asymmetric Epoxidation | Chiral oxidizing agents | Allene Oxides | Unique electronic nature of the strained allene | Synthesize and study the reactivity of strained, chiral allene oxides. |

Computational Design and Prediction of Novel this compound Derivatives with Enhanced Reactivity or Specific Properties

Computational chemistry provides a powerful toolkit for understanding the unique properties of strained molecules and for predicting the outcomes of unexplored reactions. For a system like this compound, where experimental studies may be challenging, in silico methods are invaluable for guiding synthetic efforts and uncovering promising areas for investigation.

Future computational research should focus on several key areas:

Conformational Analysis and Strain Energy: A thorough computational study of the conformational landscape of the cycloundecadiene ring is a critical starting point. Identifying the lowest energy conformers and the barriers to their interconversion will be essential for understanding the molecule's ground-state properties and reactivity. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to quantify the ring strain and the bending of the allene unit, providing insights into the thermodynamic driving forces for potential reactions.

Modeling Reaction Pathways: Computational modeling can be used to predict the feasibility and selectivity of the novel reactivity modes discussed in the previous section. For example, the transition states for various pericyclic reactions can be located and their activation energies calculated. This would allow for the pre-screening of potential reaction partners and conditions, saving significant experimental effort. Similarly, modeling transannular reactions can help determine which conformations are pre-disposed to cyclize and what the energetic barriers are.

Design of Derivatives with Tuned Properties: Once a baseline understanding of the parent molecule is established, computational methods can be used to design new derivatives with tailored properties. By adding substituents at various positions on the ring, it is possible to modulate the molecule's electronic properties, strain energy, and steric environment. For example, electron-withdrawing or -donating groups could be strategically placed to influence the regioselectivity of cycloadditions. Computational screening could identify derivatives with enhanced reactivity for specific applications or with desirable chiroptical properties.

Prediction of Spectroscopic and Chiroptical Properties: The axial chirality of the allene moiety suggests that this compound and its derivatives will exhibit chiroptical properties, such as circular dichroism (CD). Time-dependent DFT (TD-DFT) calculations can predict these CD spectra, which would be crucial for characterizing enantiomerically enriched samples and for assigning absolute configurations. These predictions can guide the design of derivatives with strong chiroptical responses for potential use in materials science.

The table below details potential computational approaches and their expected contributions to the study of this compound.

| Computational Method | Property to be Investigated | Research Objective | Expected Outcome |

|---|---|---|---|

| Density Functional Theory (DFT) | Ground-state geometry, strain energy, frontier molecular orbitals (HOMO/LUMO) | Quantify strain and predict intrinsic reactivity. | Identification of lowest-energy conformers; prediction of sites for nucleophilic/electrophilic attack. |

| Transition State Searching (e.g., QST2/3, Nudged Elastic Band) | Activation energies and geometries of transition states for cycloadditions and rearrangements | Predict feasibility and selectivity of novel reactions. | A rational basis for selecting reaction conditions and predicting product distributions. |

| Molecular Dynamics (MD) | Conformational flexibility and dynamics of the 11-membered ring | Understand how molecular motion influences reactivity. | Identification of reactive conformers and pathways for transannular reactions. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption and circular dichroism (CD) spectra | Predict chiroptical properties and aid in stereochemical assignment. | Simulated spectra to correlate with experimental data and guide the design of chiroptical materials. |

Integration into Advanced Functional Materials and Supramolecular Assemblies

The unique combination of axial chirality, strain, and reactive functional groups makes this compound an intriguing building block for advanced materials and supramolecular chemistry. nih.gov The rigid, chiral allene unit can impart specific conformational constraints and chiroptical properties to larger systems, while the ketone provides a convenient handle for further functionalization or incorporation into polymers and networks.

Future research in this area could explore the following directions:

Chiral Polymers and Materials: The axially chiral nature of the allene makes it an excellent candidate for use as a monomer in polymerization reactions. acs.org The resulting polymers would possess a chiral backbone, potentially leading to materials with interesting properties, such as the ability to selectively recognize other chiral molecules or to rotate polarized light. The strain in the monomer unit could also be harnessed as a driving force for ring-opening polymerization, providing a novel route to functional polymers.

Supramolecular Chemistry and Host-Guest Systems: The defined three-dimensional shape of this compound could be exploited in the design of host-guest systems. By functionalizing the ring with recognition motifs (e.g., hydrogen bond donors/acceptors or aromatic surfaces), it could be used to create chiral cavities for the selective binding of small molecules. The assembly of these units into larger, ordered supramolecular structures through non-covalent interactions is another promising avenue. rsc.org

Molecular Switches and Sensors: The reactivity of the strained allene could be used to create molecular switches. For example, a reaction that relieves the allene's strain could be triggered by an external stimulus (e.g., light, heat, or a chemical analyte), leading to a significant change in the molecule's shape and properties. This change could be transduced into a detectable signal, such as a change in fluorescence or color, forming the basis of a sensor.

Liquid Crystals and Dendrimers: The rigid and chiral nature of the allene core could be used to design new liquid crystalline materials. nih.gov By attaching appropriate mesogenic groups to the cycloundecane ring, it may be possible to create novel chiral liquid crystal phases. Similarly, using the molecule as a core or a branching unit in the synthesis of dendrimers could lead to macromolecules with unique shapes and chiroptical properties. acs.org

The table below lists potential applications of this compound derivatives in materials science.

| Application Area | Key Molecular Property | Functionalization Strategy | Potential Outcome |

|---|---|---|---|

| Chiral Polymers | Axial chirality of the allene | Ring-opening polymerization or polymerization of a vinyl-functionalized derivative | Materials for chiral chromatography or enantioselective catalysis. |

| Supramolecular Cages | Defined 3D shape and ketone handle | Attachment of self-complementary recognition units (e.g., via the ketone) | Enantioselective host-guest complexes for molecular recognition. rsc.org |

| Mechanophores | Inherent ring strain | Incorporation into a polymer backbone | Materials that change color or fluoresce in response to mechanical stress. |

| Chiral Liquid Crystals | Rigid, chiral scaffold | Attachment of mesogenic units (e.g., cyanobiphenyls) | New ferroelectric or cholesteric liquid crystal phases. nih.gov |

Q & A

Q. What experimental strategies are recommended for synthesizing Cycloundeca-2,3-dien-1-one, and how can structural purity be validated?

Answer:

- Synthesis Strategy : this compound, a strained cyclic allene ketone, requires careful control of reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. Literature precedents for similar allene ketones (e.g., 1-Phenylbuta-2,3-dien-1-one) suggest using transition-metal catalysis or photochemical methods to achieve cumulene formation .

- Validation : Combine NMR to confirm the allene geometry (distinct chemical shifts for sp-hybridized carbons) and X-ray crystallography to resolve bond angles and ring strain. Purity can be assessed via GC-MS or HPLC with chiral columns if stereoisomers are suspected .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions (e.g., light, temperature)?

Answer:

- Controlled Degradation Studies : Expose the compound to UV light (λ = 254–365 nm), elevated temperatures (40–80°C), and oxidizing/reducing agents. Monitor degradation kinetics via time-resolved UV-Vis spectroscopy or NMR.

- Data Interpretation : Compare degradation products with computational predictions (DFT or MD simulations) to identify pathways (e.g., [4+2] cycloaddition or ring-opening). Use secondary data (literature on similar allenes) to contextualize instability mechanisms .

Q. What spectroscopic techniques are critical for characterizing this compound’s electronic and conformational properties?

Answer:

- Core Techniques :

- Advanced Validation : Cross-reference experimental IR/NMR data with computational spectra (e.g., Gaussian or ORCA software) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data between this compound and smaller cyclic allenes (e.g., cyclohepta-2,3-dien-1-one)?

Answer:

- Comparative Analysis : Design parallel experiments using identical conditions (solvent, catalyst, temperature) for both compounds. Quantify reaction rates (e.g., via stopped-flow spectroscopy) and product distributions.

- Theoretical Frameworks : Apply frontier molecular orbital (FMO) theory to explain differences in regioselectivity. For example, larger ring systems (11-membered vs. 7-membered) exhibit reduced angle strain, altering HOMO-LUMO gaps and orbital symmetry .

- Data Reconciliation : Use meta-analysis of existing literature (e.g., Masheng Ming’s work on cyclic allenes ) to identify trends in ring-size-dependent reactivity .

Q. What methodologies are suitable for studying the conformational dynamics of this compound in solution?

Answer:

- Dynamic NMR : Perform variable-temperature NMR to detect ring-flipping or allene torsion. Calculate activation energies () using Eyring plots.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on conformational equilibria. Validate with NOESY/ROESY to confirm spatial proximity of protons .

- Controversies : Address discrepancies between computational models (e.g., AMBER vs. CHARMM force fields) by benchmarking against crystallographic data .

Q. How can researchers design a robust hypothesis to investigate this compound’s potential as a dienophile in asymmetric catalysis?

Answer:

- Hypothesis Framework :

- Feasibility : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate catalytic applications .

- Experimental Design : Test Diels-Alder reactions with chiral dienes (e.g., Danishefsky’s diene) under varying Lewis acid conditions. Measure enantioselectivity via chiral HPLC and compare with DFT-predicted transition states.

- Data Validation : Replicate results across multiple batches to rule out batch-dependent impurities. Use control experiments (e.g., achiral catalysts) to isolate stereochemical effects .

Q. What strategies mitigate biases when interpreting contradictory spectral data for this compound derivatives?

Answer:

- Blinded Analysis : Assign spectra without prior knowledge of synthetic routes to reduce confirmation bias.

- Triangulation : Cross-validate NMR/IR data with independent techniques (e.g., Raman spectroscopy) and computational simulations.

- Peer Review : Pre-publish datasets in repositories (e.g., ChemRxiv) for community feedback, adhering to IUPAC guidelines for spectral reporting .

Methodological Resources

- Synthesis & Characterization : Follow Beilstein Journal protocols for reproducibility .

- Data Analysis : Use the "phenomenological validity" framework to ensure interpretations align with raw data .

- Research Design : Apply PICO (Population, Intervention, Comparison, Outcome) and FINER frameworks to refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.